1-(3,3,3-Trifluoropropyl)piperidin-4-one

説明

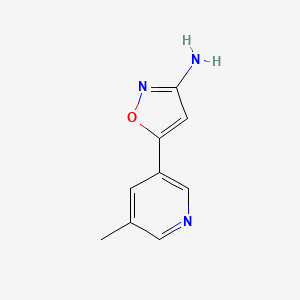

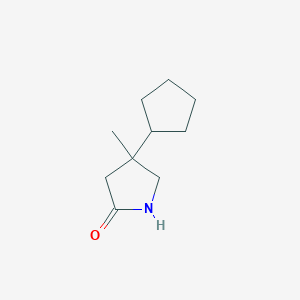

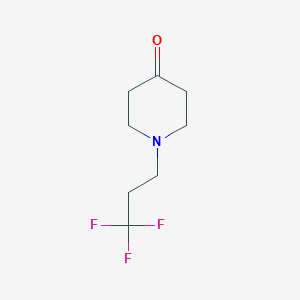

1-(3,3,3-Trifluoropropyl)piperidin-4-one is a chemical compound with the CAS Number: 1342825-61-9. Its molecular weight is 195.18 . The IUPAC name for this compound is 1-(3,3,3-trifluoropropyl)-4-piperidinone .

Molecular Structure Analysis

The InChI code for 1-(3,3,3-Trifluoropropyl)piperidin-4-one is1S/C8H12F3NO/c9-8(10,11)3-6-12-4-1-7(13)2-5-12/h1-6H2 . This compound contains a total of 25 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .

科学的研究の応用

Stereodynamics and Molecular Interactions

The stereodynamic behavior of trifluoromethylsulfonyl derivatives, closely related to 1-(3,3,3-Trifluoropropyl)piperidin-4-one, reveals intricate details about their conformers and intramolecular interactions. Studies using NMR spectroscopy have shown these compounds exist in multiple conformers due to the orientation of trifluoromethyl groups, highlighting the impact of intramolecular forces on their structural dynamics. Such insights are crucial for understanding molecular interactions in medicinal chemistry and material science (Shainyan et al., 2008).

Synthesis and Catalysis

Innovative methods for synthesizing fluorinated N-heterocycles, including derivatives of 1-(3,3,3-Trifluoropropyl)piperidin-4-one, have been developed to provide essential building blocks for discovery chemistry. These approaches offer pathways to obtain analogs with high functionality and diastereocontrol, facilitating chemoselective derivatization. This research is pivotal for pharmaceutical and agrochemical industries where fluorinated compounds play a significant role due to their unique reactivity and biological activity (García-Vázquez et al., 2021).

Material Science and Nanotechnology

The application of piperidine derivatives in material science and nanotechnology is exemplified by the synthesis of Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst. This catalyst demonstrates efficiency in synthesizing dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing the utility of piperidine derivatives in facilitating complex chemical transformations with environmental and economic benefits (Ghorbani‐Choghamarani & Azadi, 2015).

Structural and Spectroscopic Analysis

The crystal and molecular structure of piperidine derivatives provide insights into their conformational dynamics and interaction potentials, critical for designing compounds with desired chemical and physical properties. For example, detailed X-ray diffraction and spectroscopic analysis of 4-carboxypiperidinium chloride reveals the conformational preferences of the piperidine ring and its interactions, essential for understanding the behavior of similar compounds in various chemical environments (Szafran et al., 2007).

Safety And Hazards

特性

IUPAC Name |

1-(3,3,3-trifluoropropyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO/c9-8(10,11)3-6-12-4-1-7(13)2-5-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXWSKFPCLYBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3,3-Trifluoropropyl)piperidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。